molecular formula C19H20N2O4 B2897512 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-13-0

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2897512
CAS No.: 896361-13-0
M. Wt: 340.379
InChI Key: QSMQUZPFOPKHIT-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with dimethoxy groups and a pyrrolidinyl moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 5-oxo-1-phenylpyrrolidine.

    Amidation Reaction: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-8-13(9-17(11-16)25-2)19(23)20-14-10-18(22)21(12-14)15-6-4-3-5-7-15/h3-9,11,14H,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMQUZPFOPKHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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